Lipophilicity (XLogP3) Comparison: Target Compound vs. Leucic Acid vs. 2‑Hydroxy‑2‑methylbut‑3‑enoic Acid
The target compound exhibits an intermediate computed lipophilicity (XLogP3‑AA = 0.5) that lies between the more hydrophilic 2‑hydroxy‑2‑methylbut‑3‑enoic acid (XLogP3‑AA = 0.2) and the more lipophilic leucic acid (XLogP3 = 0.9) [1][2][3]. This positions 2‑hydroxy‑2‑methylpent‑4‑enoic acid as a candidate for projects requiring balanced aqueous solubility and membrane permeability, without resorting to the fully saturated (and more lipophilic) leucic acid scaffold.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA or XLogP3) |
|---|---|
| Target Compound Data | 0.5 (XLogP3‑AA) |
| Comparator Or Baseline | Leucic acid (CID 92779): 0.9 (XLogP3); 2‑Hydroxy‑2‑methylbut‑3‑enoic acid (CID 169324): 0.2 (XLogP3‑AA) |
| Quantified Difference | Target is 0.4 log units less lipophilic than leucic acid and 0.3 log units more lipophilic than 2‑hydroxy‑2‑methylbut‑3‑enoic acid |
| Conditions | XLogP3 software, PubChem computed properties (release 2025.09.15 and 2025.04.14) |
Why This Matters
The intermediate lipophilicity can reduce non‑specific protein binding relative to leucic acid while improving passive permeability compared to the shorter‑chain analog, making the target compound a more versatile candidate for early‑stage drug discovery libraries.
- [1] PubChem Compound Summary for CID 11768597, 2-Hydroxy-2-methylpent-4-enoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/11768597 (accessed 2026-05-05). View Source
- [2] PubChem Compound Summary for CID 92779, (+-)-2-Hydroxyisocaproic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/92779 (accessed 2026-05-05). View Source
- [3] PubChem Compound Summary for CID 169324, 2-Hydroxy-2-methyl-3-butenoic acid. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/169324 (accessed 2026-05-05). View Source
